Levamlodipine hydrochloride is a pharmacologically active enantiomer of amlodipine, primarily utilized as an antihypertensive medication. It is classified as a small molecule and is recognized for its efficacy in managing high blood pressure and angina. The compound is often referred to by its synonyms, including S-amlodipine and levoamlodipine, and is distinguished from its racemic counterpart by its specific stereochemistry, which contributes to its therapeutic effects .
The synthesis of levamlodipine hydrochloride can be achieved through several methods, primarily focusing on the chiral resolution of racemic amlodipine. One notable method involves the formation of levamlodipine maleate or besylate salts, which enhances the stability and solubility of the compound.
The molecular formula for levamlodipine hydrochloride is . The compound features a dihydropyridine ring, which is essential for its biological activity.
Levamlodipine hydrochloride undergoes various chemical reactions that are crucial for its pharmacological activity. The primary reaction involves its interaction with calcium channels:
The metabolic pathways include:
Levamlodipine exerts its antihypertensive effects by blocking L-type calcium channels in vascular smooth muscle. This action leads to:
Levamlodipine hydrochloride appears as a solid at room temperature. Its stability under various conditions has been demonstrated through thermal gravimetric analysis and other stability tests.
Relevant analyses have shown that levamlodipine maintains quality and stability over time, making it suitable for pharmaceutical preparations .
Levamlodipine hydrochloride is primarily used in clinical settings for the treatment of hypertension and angina pectoris. Its applications extend to:
Levamlodipine ((S)-amlodipine) binds L-type voltage-gated calcium (Cav1.2) channels with ~1000-fold greater affinity than its (R)-enantiomer counterpart, attributable to its optimized three-dimensional interaction with a hydrophobic pocket within the channel’s pore-forming domain. Crystallographic studies of bacterial homologs (CavAb) reveal that the active (S)-enantiomer docks at the interface between two α-subunits, forming critical interactions with residues Tyr195, Phe167, Phe171, and Ile199 in the S6 helices and P-loops. This binding displaces endogenous lipid molecules (e.g., DMPC) occupying the same site, inducing asymmetric conformational changes in the channel [1] [6].
The stereoselectivity arises from:
Table 1: Receptor Binding Kinetics of Levamlodipine vs. Racemic Amlodipine
Parameter | Levamlodipine | Racemic Amlodipine | Measurement Method |
---|---|---|---|
Cav1.2 IC₅₀ (nM) | 10 | 15–25 | Voltage-clamp electrophysiology |
Dissociation Constant (Kd) | 0.8 nM | 1.5 nM | Radioligand binding assay |
Binding Half-life | 50 h | 45 h | Kinetic fluorescence assay |
Beyond pore blockade, levamlodipine exerts allosteric effects on calcium signaling pathways in human vascular smooth muscle cells (VSMCs). At therapeutic concentrations (1–10 nM), it:
Table 2: Functional Outcomes of Allosteric Modulation in VSMCs
Process | Effect of Levamlodipine | Key Molecular Targets |
---|---|---|
SR Ca²⁺ mobilization | ↓ 80% | SERCA, Thapsigargin receptors |
ERK1/2 phosphorylation | ↓ 70% | bFGF receptors, Ras-MAPK pathway |
VSMC phenotype switching | ↑ Contractile markers | miR-21, Akt2/Sp1 axis |
Racemic amlodipine (containing 50% (R)-enantiomer) demonstrates equivalent blood pressure control to levamlodipine at double the dose (5 mg vs. 2.5 mg daily), confirming the (R)-enantiomer’s negligible pharmacodynamic activity. Key evidence includes:
The enantiomeric purity of levamlodipine eliminates competitive inhibition by the (R)-isomer, allowing optimal engagement of the high-affinity binding site. This is validated by:
Table 3: Chemical Identifiers of Levamlodipine Hydrochloride
Property | Identifier |
---|---|
IUPAC Name | (S)-3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride |
CAS Registry | 135969-53-8 |
DrugBank ID | DB09237 |
Molecular Formula | C₂₀H₂₅ClN₂O₅·HCl |
Protein Binding | 93% (Human serum albumin) |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7